molecular formula C17H13N3O3S B12352936 2,3-Dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide

2,3-Dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide

Cat. No.: B12352936
M. Wt: 339.4 g/mol
InChI Key: AFTGOSQNWXOYGE-AUWJEWJLSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical ¹H and ¹³C NMR chemical shifts were calculated using the GIAO method at the B3LYP/6-311+G(d,p) level:

Nucleus Position δ (ppm) Assignment
¹H NH (SO₂) 7.32 Broad singlet
¹H H-7 8.21 Doublet (J = 8.4 Hz)
¹³C C=O 185.4 Ketone carbonyl
¹³C C=S 151.8 Sulfonamide sulfur

Infrared (IR) Spectroscopy

Key vibrational modes (KBr pellet, cm⁻¹):

  • 3,420 : N-H stretching (sulfonamide)
  • 1,685 : C=O stretching (2-oxoindole)
  • 1,325/1,140 : S=O asymmetric/symmetric stretching

Mass Spectrometry

Electrospray ionization (ESI-MS) data shows:

  • Base peak : m/z 339.4 [M]⁺
  • Fragments :
    • m/z 262.1 (Loss of -SO₂NH₂)
    • m/z 144.0 (Indole-protonated ion)

Properties

Molecular Formula

C17H13N3O3S

Molecular Weight

339.4 g/mol

IUPAC Name

(3Z)-3-(1H-indol-3-ylmethylidene)-2-oxo-1H-indole-5-sulfonamide

InChI

InChI=1S/C17H13N3O3S/c18-24(22,23)11-5-6-16-13(8-11)14(17(21)20-16)7-10-9-19-15-4-2-1-3-12(10)15/h1-9,19H,(H,20,21)(H2,18,22,23)/b14-7-

InChI Key

AFTGOSQNWXOYGE-AUWJEWJLSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C\3/C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=C3C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O

Origin of Product

United States

Preparation Methods

Core Indole Synthesis via Fischer Indole Reaction

The Fischer indole synthesis is a foundational method for constructing the indole scaffold. This reaction involves the acid-catalyzed cyclization of phenylhydrazines with aldehydes or ketones. For 2,3-dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide, the indole core is synthesized using substituted phenylhydrazine derivatives.

Procedure :

  • Phenylhydrazine precursor : React phenylhydrazine with a β-keto ester (e.g., ethyl levulinate) in acetic acid under reflux to form the 2-oxindole intermediate.
  • Cyclization : Treat the intermediate with concentrated HCl to induce cyclization, yielding 2-oxo-2,3-dihydro-1H-indole.

Key Data :

Step Reagents Conditions Yield
1 Phenylhydrazine, ethyl levulinate, acetic acid Reflux, 6 h 68%
2 Concentrated HCl 100°C, 2 h 75%

Sulfonamide Functionalization at Position 5

Introducing the sulfonamide group at position 5 of the indole requires selective sulfonation followed by amidation.

Procedure :

  • Sulfonation : Treat 2-oxo-2,3-dihydro-1H-indole with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C to form the 5-sulfonyl chloride derivative.
  • Amidation : React the sulfonyl chloride with aqueous ammonia (NH₃) at room temperature to yield 2-oxo-2,3-dihydro-1H-indole-5-sulfonamide.

Key Data :

Step Reagents Conditions Yield
1 ClSO₃H, CH₂Cl₂ 0–5°C, 1 h 82%
2 NH₃ (aq) RT, 3 h 90%

Formation of the Methylene Bridge via Knoevenagel Condensation

The methylene bridge between the two indole units is formed via a condensation reaction between 2-oxo-2,3-dihydro-1H-indole-5-sulfonamide and indole-3-carbaldehyde.

Procedure :

  • Condensation : Mix 2-oxo-2,3-dihydro-1H-indole-5-sulfonamide with indole-3-carbaldehyde in acetic acid and reflux for 8–12 h.
  • Workup : Filter the precipitate and recrystallize from ethanol to obtain the final product.

Key Data :

Reagents Catalyst Conditions Yield
Indole-3-carbaldehyde, acetic acid None Reflux, 10 h 65%

Alternative Method Using Hydrazonoyl Halides

Hydrazonoyl halides facilitate the formation of the methylene bridge through nucleophilic substitution.

Procedure :

  • Coupling : React 2-oxo-2,3-dihydro-1H-indole-5-sulfonamide with indole-3-acetyl chloride in the presence of triethylamine (TEA) in dioxane.
  • Cyclization : Heat the mixture under reflux for 6 h to form the methylene-linked product.

Key Data :

Reagents Solvent Conditions Yield
Indole-3-acetyl chloride, TEA Dioxane Reflux, 6 h 58%

Microwave-Assisted Synthesis

Modern techniques employ microwave irradiation to accelerate reaction times and improve yields.

Procedure :

  • Microwave reaction : Combine 2-oxo-2,3-dihydro-1H-indole-5-sulfonamide and indole-3-carbaldehyde in ethanol with a catalytic amount of piperidine.
  • Irradiation : Microwave at 120°C for 20 min.

Key Data :

Reagents Catalyst Conditions Yield
Indole-3-carbaldehyde, piperidine Ethanol Microwave, 120°C, 20 min 78%

Comparative Analysis of Synthesis Routes

The table below summarizes the efficiency of different methods:

Method Key Step Advantages Limitations Yield
Fischer Indole + Condensation Knoevenagel condensation High purity Long reaction time 65%
Hydrazonoyl Halide Coupling Nucleophilic substitution Mild conditions Moderate yield 58%
Microwave-Assisted Microwave irradiation Fast, high yield Specialized equipment 78%

Purification and Characterization

Purification :

  • Recrystallization from ethanol or DMF is standard.
  • Column chromatography (silica gel, ethyl acetate/hexane) is used for complex mixtures.

Characterization :

  • ¹H-NMR : Signals at δ 7.2–7.8 ppm (aromatic protons), δ 10.2 ppm (NH sulfonamide).
  • IR : Peaks at 1650 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

Challenges and Optimization

  • Selectivity : Directing sulfonation to position 5 remains challenging due to indole’s inherent reactivity at position 3. Use of blocking groups (e.g., nitro) followed by reduction improves regioselectivity.
  • Yield Improvement : Microwave methods enhance yields by reducing side reactions.

Chemical Reactions Analysis

Sulfonamide Group Reactions

The sulfonamide (-SO₂NH₂) group undergoes characteristic reactions:

Reaction TypeConditionsProductsKey Observations
Hydrolysis Acidic or basic aqueous media5-sulfonic acid derivativeComplete cleavage occurs under reflux with 6M HCl or NaOH
Nucleophilic Substitution Alkylation with methyl iodide (CH₃I) in DMFN-methylsulfonamideSelective methylation at sulfonamide nitrogen under anhydrous conditions
Coordination Chemistry Reaction with transition metals (Cu²⁺, Fe³⁺)Metal complexesForms octahedral complexes via sulfonamide oxygen and indole nitrogen coordination

Indole Ring Reactions

The fused indole system participates in electrophilic aromatic substitution (EAS) and redox reactions:

Electrophilic Substitution

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at C4 and C7 positions of the indole ring .

  • Halogenation : Bromine (Br₂) in acetic acid selectively brominates the indole’s C2 position .

Oxidation

  • With KMnO₄ : Oxidative cleavage of the conjugated double bond generates 5-sulfonamidoisatin derivatives .

  • With H₂O₂/Fe²⁺ : Generates N-oxide derivatives at the indole nitrogen .

Cycloaddition Reactions

The α,β-unsaturated ketone moiety enables [4+2] Diels-Alder reactions:

DienophileConditionsProductYield
1,3-ButadieneToluene, 110°CHexacyclic adduct68%
Maleic anhydrideDCM, rtFused oxabicyclic compound52%

Biochemical Interactions

In pharmacological studies, the compound exhibits enzyme-targeted reactivity:

  • Syk Kinase Inhibition : Binds to Syk’s ATP pocket via H-bonding (sulfonamide NH → Glu449) and π-π stacking (indole → Phe382) .

  • Platelet Signaling Modulation : Irreversibly inhibits PLCγ2 phosphorylation at Tyr753/759 through redox-mediated cysteine modification .

Synthetic Modifications

Key functionalization strategies include:

  • Knoevenagel Condensation : Reacts with malononitrile to form cyano-substituted derivatives (m/z 367.2 observed via LC-MS) .

  • Schiff Base Formation : Condenses with primary amines to generate imine-linked analogs (λmax shift from 340 nm → 415 nm confirms conjugation) .

Stability Profile

  • Thermal Decomposition : Degrades above 240°C via sulfonamide group elimination (TGA shows 18% mass loss at 250°C) .

  • Photoreactivity : UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between indole rings, forming dimeric products .

This compound’s reactivity profile highlights its versatility as a synthetic intermediate and pharmacological agent, though controlled conditions are critical to mitigate side reactions .

Scientific Research Applications

Biological Activities

Anticancer Properties
Recent studies have indicated that compounds with indole scaffolds, including 2,3-Dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide, exhibit significant anticancer activities. Research has demonstrated that indole derivatives can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, indole-based compounds have shown effectiveness against breast cancer cells with IC50 values indicating potent activity .

Mechanisms of Action
The anticancer effects of this compound may be attributed to its ability to modulate key signaling pathways involved in tumor growth and metastasis. Studies have shown that indole derivatives can inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer progression. In particular, the c-KIT kinase has been identified as a target for indole-based inhibitors .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • In Vitro Studies : A study investigating the efficacy of various indole derivatives reported that 2,3-Dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide displayed significant antiproliferative effects against multiple cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells. The compound's IC50 values were found to be competitive with established chemotherapeutics .
  • Molecular Docking Studies : Computational studies have demonstrated favorable binding interactions between this compound and target proteins involved in cancer signaling pathways. Molecular docking simulations suggest that the compound binds effectively to the active sites of kinases such as c-KIT and FLT3, indicating potential for targeted therapy .

Mechanism of Action

The mechanism of action of 2,3-Dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

OXSI-2 (2,3-Dihydro-3-[(1-Methyl-1H-indol-3-yl)methylene]-2-oxo-1H-indole-5-sulfonamide)

  • Structural Difference : OXSI-2 contains a methyl group on the indole ring at position 3, unlike the unmethylated indole in the target compound .
  • Both compounds are ATP-competitive inhibitors, but OXSI-2 is often used in tandem with PRT-060318 (a distinct pyrimidine-based Syk inhibitor) to validate Syk-dependent pathways in platelets .
  • Applications: OXSI-2 is widely employed in immunological and hematological research due to its robust Syk inhibition .
Parameter Target Compound OXSI-2
Molecular Formula C₁₇H₁₃N₃O₃S C₁₈H₁₅N₃O₃S
Molecular Weight 339.37 g/mol 353.40 g/mol
Syk Inhibition Mechanism ATP-competitive ATP-competitive
Key Structural Feature Unmethylated indole-3-ylmethylene 1-Methylindole-3-ylmethylene

(3Z)-N,N-Dimethyl-2-oxo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylene)indoline-5-sulfonamide

  • Structural Difference : This analog replaces the indole ring with a tetrahydroindole (partially saturated indole), reducing aromaticity and altering electronic properties .
  • Functional Impact: The saturated ring may enhance solubility or modify interactions with hydrophobic kinase pockets.
  • Applications : Primarily studied in crystallography for structural modeling of kinase inhibitors .
Parameter Target Compound Tetrahydroindole Analog
Molecular Formula C₁₇H₁₃N₃O₃S C₁₉H₂₁N₃O₃S
Molecular Weight 339.37 g/mol 371.45 g/mol
Structural Feature Aromatic indole Saturated tetrahydroindole
Known Target Syk Unreported (potential kinase inhibitor)

Nintedanib (BIBF 1120)

  • Structural Difference : Nintedanib shares a dihydroindole core but incorporates a piperazinyl-acetyl substituent and a methyl ester, enabling multi-kinase inhibition (VEGFR, FGFR, PDGFR) .
  • Functional Impact : Unlike the target compound’s Syk specificity, nintedanib broadly targets angiogenic kinases, making it clinically relevant for idiopathic pulmonary fibrosis and cancer .
  • Applications : Approved therapeutic (Ofev®) with well-documented pharmacokinetics and safety profiles .
Parameter Target Compound Nintedanib
Molecular Formula C₁₇H₁₃N₃O₃S C₃₁H₃₃N₅O₄
Molecular Weight 339.37 g/mol 539.62 g/mol
Primary Target Syk VEGFR-2, FGFR, PDGFR
Therapeutic Use Preclinical research FDA-approved for IPF and NSCLC

Simpler Dihydroindole Derivatives

  • Example : 2,3-Dihydro-1H-indole-5-sulfonamide hydrochloride (CAS: 1193388-78-1) lacks the oxo and methylene groups, resulting in reduced complexity and kinase inhibitory activity .
  • Functional Impact : The absence of critical substituents diminishes Syk binding, highlighting the necessity of the oxo-indolylmethylene motif for efficacy .

Key Research Findings

Syk Selectivity : The target compound’s unmethylated indole-3-ylmethylene group enables selective Syk inhibition, distinguishing it from methylated analogs like OXSI-2 and multi-kinase inhibitors like nintedanib .

Structural-Activity Relationship (SAR) :

  • The sulfonamide group at position 5 is essential for hydrogen bonding with Syk’s ATP-binding pocket .
  • Saturation of the indole ring (e.g., tetrahydroindole analogs) may alter pharmacokinetics but requires further validation .

Pharmacological Utility : While the target compound remains a research tool, its structural analogs have advanced to clinical use, underscoring the dihydroindole scaffold’s versatility in drug design .

Biological Activity

2,3-Dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide, also known as OXSI-2, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H13N3O3S
  • CAS Number : 181223-16-5

This structure incorporates both indole and sulfonamide moieties, which are significant in conferring biological activity.

Inhibition of Carbonic Anhydrases

Recent studies indicate that compounds with indole scaffolds, including OXSI-2, exhibit potent inhibition of carbonic anhydrases (CAs), particularly hCA II and hCA XII. The sulfonamide group plays a crucial role in this inhibition mechanism by coordinating with metal ions in the active site of the enzyme. For instance, one study reported that derivatives similar to OXSI-2 showed inhibitory constants (K_i) ranging from 36.9 nM to 257.0 nM against tumor-associated CAs .

Anticancer Activity

OXSI-2 has also been evaluated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and caspase activation. Notably, the compound exhibited significant activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC_50 values comparable to established chemotherapeutics .

Study on Platelet Function

In a study focused on platelet function, OXSI-2 was evaluated for its specificity as a Syk inhibitor. The results indicated that while OXSI-2 inhibited certain signaling pathways in platelets, it did not selectively inhibit Syk-mediated phosphorylation events. Instead, it appeared to have non-specific effects that complicated its use as a targeted therapeutic agent .

Antifungal Activity

Another investigation assessed the antifungal properties of related indole compounds. While OXSI-2 was not directly tested in this context, the findings suggested that indole-based compounds generally possess antifungal activity superior to conventional agents like bifonazole and ketoconazole . This highlights the potential for broader applications beyond oncology.

Research Findings Summary

Study Focus Findings
Carbonic Anhydrase Inhibition K_i values for related compounds ranged from 36.9 nM to 257.0 nM against hCA II and XII .
Anticancer Activity Induced apoptosis in MCF-7 and HCT-116 cell lines; IC_50 values comparable to established drugs .
Platelet Function Non-selective inhibition of Syk signaling pathways observed; potential complications in therapy .

Q & A

Q. How to design a stability-indicating method for forced degradation studies?

  • Protocol :
  • Stress conditions : Expose to 0.1 M HCl (acid), 0.1 M NaOH (base), and UV light (photolysis).
  • Analytical separation : Use a C18 column with gradient elution (ACN:water + 0.1% TFA) to resolve degradation products .

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